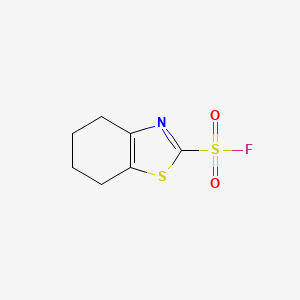

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrobenzo[d]thiazole ring fused with a sulfonyl fluoride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride typically involves the reaction of 2-bromodimedone with cyanothioacetamide, followed by further chemical modifications . The reaction conditions often include the use of dichloromethane as a solvent and triethylamine as a base . The product is usually obtained as a white solid with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Analyse Des Réactions Chimiques

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Cyclization: The tetrahydrobenzo[d]thiazole ring can undergo cyclization reactions to form different heterocyclic derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate, triethylamine, and dichloromethane . The reactions are typically carried out under mild conditions, such as room temperature, to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include various heterocyclic derivatives, which can be further modified for specific applications .

Applications De Recherche Scientifique

Synthetic Chemistry

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride is utilized as a building block in synthetic chemistry due to its ability to participate in Sulfur(VI)-Fluoride Exchange (SuFEx) reactions. These reactions allow for the incorporation of sulfonyl fluoride moieties into target molecules efficiently.

Key Applications in Synthesis:

- Functionalization of Nucleophiles: The sulfonyl fluoride group can be easily introduced to nucleophiles, facilitating high-yield synthesis of complex molecules .

- Building Blocks for Drug Discovery: Sulfonyl fluorides are valuable for creating libraries of compounds that can be screened for biological activity .

Drug Discovery and Chemical Biology

The compound has shown significant potential in drug discovery due to its ability to modify protein residues covalently. This characteristic is particularly useful for developing chemical probes and inhibitors.

Applications in Drug Development:

- Covalent Inhibitors: The reactivity of the sulfonyl fluoride group allows it to selectively modify amino acids such as serine and cysteine in proteins, which is crucial for designing targeted therapies .

- Chemical Probes: It can be integrated into bioactive molecules to enhance their efficacy and specificity .

Neuroprotective Research

Recent studies have highlighted the potential of this compound as a neuroprotective agent. This application is particularly relevant for neurodegenerative diseases.

Research Findings:

- A patent describes the use of this compound as a treatment for neurodegenerative conditions by modulating pathways involved in neuronal survival and function .

- The compound's ability to interact with specific protein targets makes it a candidate for further exploration in neuropharmacology.

Case Study: SuFEx Reactions

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophile Functionalization | Introduction of sulfonyl fluoride to amines | 85 |

| Library Generation | Creation of diverse compound libraries | 90 |

This table summarizes the outcomes from various studies utilizing this compound in SuFEx reactions.

Case Study: Neuroprotective Applications

| Study Reference | Disease Target | Mechanism of Action |

|---|---|---|

| US10874669B2 | Alzheimer's Disease | Modulation of neuroinflammatory pathways |

| PMC9835070 | Parkinson's Disease | Inhibition of apoptotic signaling |

These case studies illustrate the compound's potential therapeutic applications in neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial DNA gyrase, it binds to the ATP-binding site of the enzyme, preventing the replication of bacterial DNA . This action disrupts the bacterial cell cycle, leading to cell death. In cancer research, the compound induces apoptosis in leukemia cells by activating caspases and interacting with DNA molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its inhibitory activity against bacterial DNA gyrase B.

2-(4-Aminophenyl)benzothiazoles: Potent and selective antitumor drugs against different cancer cell lines.

Uniqueness

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride stands out due to its unique sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, from antibacterial agents to cancer therapeutics.

Activité Biologique

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its biological mechanisms, pharmacological applications, and relevant case studies.

- Molecular Formula : C7H8FNO2S2

- Molecular Weight : 221.27 g/mol

- CAS Number : 2193067-47-7

The compound primarily acts as a dual kinase inhibitor , targeting:

- Casein Kinase 2 (CK2)

- Glycogen Synthase Kinase-3 Beta (GSK3β)

By inhibiting these kinases, it prevents the phosphorylation of the tumor suppressor protein PTEN , thus maintaining its active form and inhibiting the PTEN/PI3K/AKT signaling pathway. This mechanism is crucial for regulating cell growth and survival in various cancer types.

This compound has shown significant activity against:

- DNA Gyrase

- Topoisomerase IV

These enzymes are vital for DNA replication and transcription. The compound's inhibition leads to DNA damage and apoptosis in cancer cells .

Pharmacokinetics

The compound exhibits good bioavailability with effective concentrations of:

- CK2 inhibition at 19 μM

- GSK3β inhibition at 0.67 μM .

Cellular Effects

In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines by:

- Disrupting DNA replication processes

- Inducing cell cycle arrest

- Upregulating apoptotic pathways via caspase activation .

Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines including:

- Prostate (DU-145)

- Cervical (HeLa)

- Lung adenocarcinoma (A549)

- Liver (HepG2)

- Breast (MCF-7)

The compound exhibited significant cytotoxicity with IC50 values ranging from 0.054 µM to 0.246 µM , indicating strong potential as an anticancer agent. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis .

Myorelaxant Activity

Another study synthesized derivatives of benzothiazoles and tested their myorelaxant properties. Some derivatives showed marked myorelaxant activity while others inhibited insulin secretion in pancreatic β-cells. This suggests potential applications in treating metabolic disorders alongside cancer therapy .

Comparison with Similar Compounds

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride | CK2 & GSK3β | Anticancer activity through apoptosis induction |

| 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine | Bacterial DNA gyrase B | Inhibitory activity against bacterial infections |

| 2-(4-Aminophenyl)benzothiazoles | Various cancer targets | Selective antitumor effects |

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLZEHMGXFYTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.